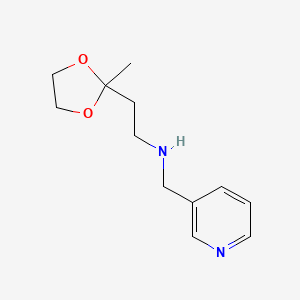
N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide, commonly known as CPIB, is a chemical compound with potential applications in scientific research. CPIB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
CPIB selectively targets PKCε by binding to its regulatory domain, which prevents its activation by various stimuli such as phorbol esters. PKCε is involved in various cellular processes such as neuronal signaling and synaptic plasticity, and its inhibition by CPIB has been shown to affect the behavior of rats in various behavioral tests. The exact mechanism by which CPIB affects PKCε activity and behavior is still under investigation.
Biochemical and Physiological Effects:
CPIB has been shown to affect the behavior of rats in various behavioral tests, including the Morris water maze, the elevated plus maze, and the open field test. CPIB has been shown to impair spatial learning and memory in rats, suggesting a potential role for PKCε in these processes. CPIB has also been shown to affect anxiety-related behavior in rats, with conflicting results reported in different studies.
実験室実験の利点と制限
CPIB has several advantages as a research tool, including its selectivity for PKCε, its ability to inhibit PKCε activity in vivo, and its potential role in learning and memory processes. However, CPIB also has several limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
Future research on CPIB could focus on several directions, including the development of more selective PKCε inhibitors, the investigation of the role of PKCε in other cellular processes, and the investigation of the potential therapeutic applications of PKCε inhibitors in various diseases such as Alzheimer's disease and schizophrenia. Further studies on the mechanism of action and physiological effects of CPIB could also provide valuable insights into the role of PKCε in neuronal signaling and synaptic plasticity.
合成法
CPIB can be synthesized using various methods, including the reaction of 3-hydroxy-4-iodobenzoic acid with cyanopropyl bromide and triethylamine, or the reaction of 3-hydroxy-4-iodobenzamide with propionitrile and potassium carbonate. The synthesis of CPIB has been optimized to increase yield and purity, and its chemical structure has been confirmed using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
CPIB has potential applications in scientific research, particularly in the field of neuroscience. CPIB has been shown to selectively inhibit the activity of the protein kinase C epsilon (PKCε) isoform, which is involved in various cellular processes such as neuronal signaling and synaptic plasticity. Inhibition of PKCε activity by CPIB has been shown to affect the behavior of rats in various behavioral tests, suggesting a potential role for PKCε in learning and memory processes.
特性
IUPAC Name |
N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-2-8(6-13)14-11(16)7-3-4-9(12)10(15)5-7/h3-5,8,15H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSNCKRNIRERMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)



![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)


![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)


![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)